(1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine
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Overview
Description
(1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-propoxybenzenesulfonyl chloride.
Reaction with Amine: The sulfonyl chloride is then reacted with (1-ethyl-2-hydroxyethyl)amine under basic conditions to form the desired product.
The reaction conditions generally involve:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: A strong base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of various substituted derivatives depending on the alkyl or aryl group used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfonyl and hydroxyl groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonyl groups.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Materials Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which (1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors that recognize the sulfonyl group.
Pathways: Modulation of biochemical pathways involving sulfonylation or desulfonylation reactions.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine
- (1-Ethyl-2-hydroxyethyl)[(4-ethoxyphenyl)sulfonyl]amine
- (1-Ethyl-2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine
Uniqueness
- Propoxy Group : The presence of the propoxy group in (1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine provides unique steric and electronic properties compared to its analogs with different alkoxy groups.
- Reactivity : The specific reactivity of the propoxy group can lead to different reaction pathways and products.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H21NO4S |
---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-3-9-18-12-5-7-13(8-6-12)19(16,17)14-11(4-2)10-15/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
LYEBHYTUHZELDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
Origin of Product |
United States |
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